2-isobutoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPWCKBAQIZSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isobutoxybenzamide and Its Chemical Analogs
Classical Synthetic Approaches
Traditional methods for synthesizing 2-isobutoxybenzamide and its chemical relatives have long been established in organic chemistry. These routes, while effective, often involve stoichiometric reagents and conditions that may not align with modern green chemistry principles.
Amidation Reactions from Benzoic Acid Derivatives
A primary and direct method for the synthesis of 2-isobutoxybenzamide involves the amidation of 2-isobutoxybenzoic acid or its activated derivatives. This reaction typically entails the coupling of the carboxylic acid with ammonia (B1221849) or an appropriate amine. To facilitate this transformation, the carboxylic acid is often converted into a more reactive species, such as an acyl chloride or an activated ester. For instance, the reaction of 2-isobutoxybenzoyl chloride with an amine in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM) is a common approach. nih.gov Another method involves the use of coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) in the presence of N-methylmorpholine (NMM) to amidate the corresponding benzoic acid derivative, which has been shown to produce high yields, such as 95% for a related 2-isobutoxybenzamide analog. rsc.org
| Reactants | Reagents | Solvent | Yield | Reference |
| 2-isobutoxybenzoic acid, Amine | Oxalyl chloride, DIEA | DCM | Not specified | nih.gov |
| 6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]-2-isobutoxybenzoic acid, Ammonia | 2-chloro-4,6-dimethoxy-1,3,5-triazine, NMM | Tetrahydrofuran | 95% | rsc.org |
This table showcases classical amidation reactions for producing 2-isobutoxybenzamide and its analogs, highlighting the reagents and reported yields.
Modifications of Benzamide (B126) Scaffolds
An alternative classical strategy involves the modification of a pre-existing benzamide scaffold. A prominent example is the Williamson ether synthesis, which can be employed to introduce the isobutoxy group onto a salicylamide (B354443) (2-hydroxybenzamide) backbone. This reaction proceeds via the deprotonation of the phenolic hydroxyl group of salicylamide with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form an alkoxide. masterorganicchemistry.com This nucleophilic alkoxide then reacts with an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction to form the desired 2-isobutoxybenzamide. masterorganicchemistry.comwikipedia.org Typical conditions for the Williamson ether synthesis involve temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours, and can yield products in the range of 50-95% in a laboratory setting. wikipedia.orgbyjus.com Modifications can also be made to other positions on the benzamide ring, such as the synthesis of 5-bromo-2-isobutoxybenzamide, which can then be used in further reactions like Grignard reagent formation. patsnap.com
| Starting Material | Reagents | Product | Yield | Reference |
| Salicylamide | NaH, Isobutyl bromide | 2-Isobutoxybenzamide | Not specified | masterorganicchemistry.com |
| 2-hydroxybenzamide | KOH, Isobutyl iodide | 2-isobutoxybenzamide | Not specified | wikipedia.org |
This table illustrates the Williamson ether synthesis for the preparation of 2-isobutoxybenzamide from salicylamide.
Modern and Sustainable Synthetic Strategies
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzamides. This includes the use of less hazardous solvents, minimizing waste by improving atom economy, and employing energy-efficient methods. rsc.org For example, microwave-assisted organic synthesis has emerged as a greener alternative to conventional heating, often leading to shorter reaction times, higher yields, and cleaner reactions. The direct amidation of carboxylic acids with amines using silica (B1680970) gel as a solid support under microwave irradiation is one such example. rsc.org Furthermore, the use of water as a solvent, when feasible, presents numerous environmental and economic advantages. rsc.org
Catalytic Methods for Enhanced Yield and Selectivity
The development of catalytic methods for amide bond formation is a key area of research, aiming to replace stoichiometric activating agents with more sustainable catalysts. Various catalysts have been explored for the direct amidation of carboxylic acids and amines. These include boric acid and its derivatives, which have been shown to be effective for a range of substrates. rsc.org For instance, ortho-iodo arylboronic acids have been demonstrated to catalyze direct amidation reactions. Other catalytic systems involve the use of transition metals. For example, a rhodium(III) catalyst has been used for the synthesis of isoquinolones from N-alkyl benzamides and alkynes in water, using air as the oxidant. rsc.org These catalytic approaches often lead to higher yields and greater selectivity under milder reaction conditions.
| Catalyst Type | Example Catalyst | Substrates | Key Advantage | Reference |
| Boron-based | Boric Acid | Carboxylic acids, Amines | Environmentally benign | rsc.org |
| Boron-based | ortho-Iodo Arylboronic Acids | Carboxylic acids, Amines | Catalytic direct amidation | catalyticamidation.info |
| Transition Metal | Rhodium(III) complex | N-alkyl benzamides, Alkynes | Use of water as solvent and air as oxidant | rsc.org |
This table provides an overview of different catalytic methods used for the synthesis of benzamide derivatives, highlighting the catalyst type and its advantages.
Flow Chemistry and Continuous Processing Techniques
Flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering significant advantages over traditional batch processing. nih.govwuxiapptec.com This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, scalability, and product consistency. vapourtec.comresearchgate.net In flow chemistry, reagents are continuously pumped through a reactor, where they mix and react. The small reactor volumes enhance mass and heat transfer, which is particularly beneficial for highly exothermic or rapid reactions. wuxiapptec.comselvita.com While specific examples for the continuous flow synthesis of 2-isobutoxybenzamide are not extensively detailed in the provided literature, the general principles are highly applicable. The amidation reactions and modifications of benzamide scaffolds discussed in the classical approaches can be adapted to flow systems, potentially leading to higher yields, reduced reaction times, and safer operating conditions. The ability to telescope reactions, where the output of one reactor is directly fed into the next, further enhances the efficiency of multi-step syntheses. vapourtec.com
| Parameter | Advantage in Flow Chemistry | Reference |
| Temperature Control | Excellent heat transfer, minimizing hotspots | researchgate.net |
| Stoichiometry Control | Precise control through flow rates | vapourtec.com |
| Safety | Small reactor volumes reduce risk | wuxiapptec.com |
| Scalability | Production increased by running for longer times | vapourtec.com |
| Reaction Time | Often significantly reduced compared to batch | nih.govwuxiapptec.com |
This table summarizes the key advantages of employing flow chemistry in the synthesis of chemical compounds.
Synthesis of Diverse Structurally Related Isobutoxybenzamide Derivatives
The synthesis of structurally diverse analogs of 2-isobutoxybenzamide is crucial for exploring structure-activity relationships (SAR) in various contexts, such as in the development of therapeutic agents. mdpi.comacs.org Methodologies often focus on building upon a core benzamide structure, systematically modifying substituents on the aromatic ring and at the amide nitrogen to produce libraries of related compounds. mdpi.com
Strategies for Functional Group Introduction and Transformation
The modification of the isobutoxybenzamide scaffold relies heavily on well-established synthetic organic chemistry techniques, particularly functional group interconversion (FGI). ias.ac.injournalspress.com FGI is the process of converting one functional group into another while keeping the main carbon framework unchanged. journalspress.com This approach is fundamental for creating a variety of derivatives from a common intermediate.
Key strategies for synthesizing diverse isobutoxybenzamide derivatives often begin with precursor molecules like 3-isobutoxybenzoic acid or 3-isobutoxy-4-nitrobenzoyl chloride. mdpi.com A common and powerful method for assembling the core structure is through amide bond formation, coupling an appropriate benzoic acid derivative with an aniline (B41778) derivative. mdpi.comacs.org
Specific transformations employed in the synthesis of complex isobutoxybenzamide derivatives, such as bis-benzamides, include:
Nitro Group Reduction: A frequently used transformation involves the reduction of a nitro group on the aromatic ring to an amine. This is a critical step as the resulting amine serves as a handle for further functionalization. mdpi.comacs.org A common reagent for this reduction is tin(II) chloride (SnCl₂). mdpi.comacs.org This newly formed amino group can then react with various acylating or alkylating agents.
Acylation of Amines: The amine generated from nitro reduction can be acylated using acyl chlorides or anhydrides to introduce a wide range of substituents. mdpi.comacs.org For instance, coupling the aromatic amine with acyl chlorides can produce N-acylamido groups. mdpi.com Similarly, reaction with anhydrides, such as succinic anhydride, can introduce a carboxylic acid functionality. mdpi.comacs.org
Amide Bond Formation (C-Terminus Modification): The C-terminus of the benzamide structure can also be modified. For example, a carboxylic acid functionality on the scaffold can be activated and coupled with various amines to generate a library of amides. mdpi.com Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often used to facilitate this amide coupling. mdpi.com
Ester Hydrolysis and Manipulation: In some synthetic routes, ester groups are used as protecting groups or as precursors to other functionalities. For example, an allyl ester can be selectively removed using a palladium catalyst like Pd(PPh₃)₄ to yield a carboxylic acid, which is then available for further modification. mdpi.com
These transformations are systematically applied to generate libraries of compounds where substituents at different positions are varied to study their effect on biological activity. mdpi.comresearchgate.net
| Starting Functional Group | Target Functional Group | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|---|
| Nitro Group (-NO₂) | Amine (-NH₂) | SnCl₂, DMF, rt, 12 h | Creates a reactive site for further acylation or alkylation. | mdpi.comacs.org |
| Amine (-NH₂) | N-Acylamide (-NHCOR) | RCOCl, DIEA, DCM, rt, 12 h | Introduction of diverse acyl groups at the N-terminus. | mdpi.com |
| Amine (-NH₂) | Carboxylic Acid (-NHCO(CH₂)₂COOH) | Succinic anhydride, DCM, rt, 12 h | Introduction of a terminal carboxylic acid group. | mdpi.comacs.org |
| Carboxylic Acid (-COOH) | Amide (-CONHR) | RNH₂, PyBOP, DIEA, DMF, rt, 24 h | Modification of the C-terminus with various amine groups. | mdpi.com |
| Allyl Ester (-COOAllyl) | Carboxylic Acid (-COOH) | Pd(PPh₃)₄, PhSiH₃, THF, rt, 1 h | Deprotection to reveal a carboxylic acid for further coupling. | mdpi.com |
Stereoselective Synthesis Considerations
The existing literature on the synthesis of isobutoxybenzamide derivatives, such as the bis- and tris-benzamides, does not extensively focus on stereoselective synthesis as the primary scaffolds are often achiral. mdpi.comacs.org However, stereochemistry becomes a critical consideration when chiral centers are introduced into the molecule. The introduction of chiral substituents would necessitate stereoselective synthetic methods to control the spatial arrangement of atoms, which is often crucial for biological activity. rsc.orgnih.gov
General principles of stereoselective synthesis that would be applicable include:
Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of a reaction. For example, chiral sulfinyl imines derived from tert-butanesulfinamide have been used as versatile electrophiles in the asymmetric synthesis of nitrogen-containing heterocycles. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can facilitate enantioselective transformations. researchgate.net For instance, photocatalysis combined with a chiral phosphoric acid has been used to achieve asymmetric [4 + 2] cycloadditions, yielding products with excellent diastereoselectivity and good enantioselectivity. rsc.org
Substrate-Controlled Synthesis: If a chiral starting material is used, its inherent stereochemistry can influence the formation of new stereocenters.
While specific examples for 2-isobutoxybenzamide itself are not detailed in the provided sources, the synthesis of derivatives containing chiral moieties, such as amino acid-based side chains or chiral alkyl groups, would require careful planning to ensure the desired stereoisomer is obtained. rsc.orgresearchgate.net The development of such chiral derivatives would likely employ modern asymmetric synthesis techniques to achieve high levels of stereocontrol. rsc.orgrsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Isobutoxybenzamide
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. libretexts.organton-paar.com By diffracting X-rays through a single crystal of a compound, a unique diffraction pattern is generated, which can be mathematically decoded to create a three-dimensional model of the molecule. libretexts.orgglycoforum.gr.jp
The process involves growing a high-quality single crystal, exposing it to an X-ray beam, and collecting the diffraction data. anton-paar.comcaltech.edu This data allows for the determination of unit cell dimensions, space group, and the precise coordinates of each atom, providing unequivocal proof of its molecular architecture in the solid state. caltech.edu
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. chemguide.co.uklbl.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. mdpi.com
For 2-isobutoxybenzamide, the expected ¹H and ¹³C NMR spectral data would provide a "fingerprint" of its structure. Although specific data for 2-isobutoxybenzamide is sparse in the provided results, data for the related compound 2-propoxybenzamide (B16276) is available and can be used as a reference. nih.gov The chemical shifts, splitting patterns (singlet, doublet, triplet, etc.), and integration values in the ¹H NMR spectrum reveal the number of different types of protons, their neighboring protons, and their relative quantities. libretexts.org Similarly, the ¹³C NMR spectrum indicates the number of distinct carbon environments.
| Nucleus | Technique | Expected Information |
|---|---|---|
| ¹H | 1D NMR | Chemical shifts, coupling constants (splitting), and integration (proton count). |
| ¹³C | 1D NMR | Number and electronic environment of carbon atoms. |
| - | 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, connectivity through bonds. |
Conformational Analysis via Multi-dimensional NMR
Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are powerful for determining the connectivity of atoms within a molecule. mdpi.comlibretexts.org These methods can reveal which protons are coupled to each other and which protons are attached to which carbon atoms, which is essential for unambiguous assignment of all signals in the ¹H and ¹³C spectra. mdpi.com
In the context of 2-isobutoxybenzamide, 2D NMR would be instrumental in confirming the structure by establishing the correlations between the protons on the isobutoxy group and the aromatic ring, as well as the amide protons. Conformational analysis using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions, providing insights into the preferred spatial arrangement of the isobutoxy group relative to the benzamide (B126) moiety. arxiv.org Such studies can identify different conformers present in solution. arxiv.org
Dynamic NMR Studies of Rotational Barriers (if observed)
The amide C-N bond in benzamides has a degree of double bond character, which can lead to restricted rotation and the existence of rotational isomers (rotamers). beilstein-journals.org Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes, such as this rotation. montana.edunih.gov
By monitoring the NMR spectrum at different temperatures, it is possible to observe changes in the lineshapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. mdpi.com As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. mdpi.com The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotation. beilstein-journals.orgmdpi.com While no specific DNMR studies on 2-isobutoxybenzamide were found, this method has been successfully applied to other amides to determine rotational barriers. beilstein-journals.orgnih.govmdpi.com
Vibrational Spectroscopy (FT-IR, Raman) and Normal Mode Analysis
For 2-isobutoxybenzamide, the FT-IR and Raman spectra would show characteristic bands corresponding to the vibrations of the C=O (carbonyl), N-H (amide), C-O (ether), and C-H bonds, as well as vibrations of the aromatic ring. scirp.org Normal mode analysis, often aided by computational methods like Density Functional Theory (DFT), can be used to assign the observed vibrational bands to specific atomic motions within the molecule. mdpi.comscirp.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | ~3100-3500 |
| C-H (Aromatic/Aliphatic) | Stretching | ~2850-3100 |
| C=O (Amide I) | Stretching | ~1630-1680 |
| N-H (Amide II) | Bending | ~1510-1570 |
| C-O (Ether) | Stretching | ~1000-1300 |
Mass Spectrometry for Fragmentation Pattern Analysis and Isotope Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, can offer structural clues. chemguide.co.uklibretexts.org
In the mass spectrum of 2-isobutoxybenzamide, the molecular ion peak ([M]⁺) would confirm its molecular weight. The molecule would then fragment in predictable ways upon ionization. chemguide.co.uk Common fragmentation pathways for amides and ethers include cleavage alpha to the carbonyl group and the ether oxygen. miamioh.edu Analysis of these fragment ions helps to piece together the structure of the original molecule. docbrown.info
High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. rsc.org
Isotope studies using mass spectrometry involve labeling the molecule with a stable isotope, such as ¹³C, ¹⁵N, or ¹⁸O. nih.govspectroscopyeurope.comckisotopes.com This can be used to track metabolic pathways or to aid in the quantification of the compound in complex mixtures. nih.govfmach.it
Chiroptical Spectroscopy for Chirality Determination (if relevant)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. Since 2-isobutoxybenzamide is an achiral molecule (it does not have a stereocenter and possesses a plane of symmetry), it will not exhibit a CD spectrum. Therefore, chiroptical spectroscopy is not a relevant technique for the chirality determination of this specific compound.
Computational and Theoretical Chemistry Studies on 2 Isobutoxybenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
There is no specific literature detailing DFT calculations on 2-isobutoxybenzamide. Research on other benzamide (B126) derivatives, however, demonstrates the utility of this method. For instance, DFT has been employed to determine the most stable structures of various benzamide derivatives by calculating their energy changes. researchgate.netneliti.com Such studies often utilize functionals like B3LYP with various basis sets to optimize molecular geometries and calculate electronic properties. sci-hub.seeurekaselect.com
Molecular Orbital Analysis and Charge Distribution
Specific molecular orbital analyses, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and charge distribution for 2-isobutoxybenzamide, are not available in the current body of research. In studies on similar compounds, these analyses are crucial for understanding chemical reactivity and intermolecular interactions. For example, frontier molecular orbital diagrams are used to visualize the distribution patterns around HOMO and LUMO energy orbitals, providing insights into the molecule's electronic behavior. sci-hub.se
Vibrational Frequency Calculations and Spectroscopic Correlation
No vibrational frequency calculations or their correlation with experimental spectroscopic data (like IR or Raman spectra) for 2-isobutoxybenzamide have been reported. For other molecules, DFT is a standard method to predict vibrational spectra, which aids in the assignment of experimental bands to specific molecular motions. A recent study on 6-arylaminobenzamides, which includes 6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]-2-isobutoxybenzamide, provides experimental IR data but does not include computational correlations. tandfonline.comrsc.org
Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration
There is a lack of published research on the use of molecular mechanics or molecular dynamics (MD) simulations to explore the conformational landscape of 2-isobutoxybenzamide. MD simulations are powerful tools for understanding the dynamic behavior of molecules and have been applied to other benzamide analogues to study their stability and interactions with biological targets. tandfonline.compensoft.net For example, MD simulations have been used to confirm the stability of ligand-protein complexes involving benzamide derivatives. tandfonline.com
Reaction Mechanism Elucidation through Computational Approaches
Computational studies elucidating the reaction mechanisms involving 2-isobutoxybenzamide are not present in the literature. However, DFT calculations have been instrumental in understanding the mechanisms of reactions for other N-alkoxybenzamides, such as the Rh(III)-catalyzed C–H activation and annulation. rsc.orgrsc.orgrsc.orgnih.gov These studies detail reaction pathways, transition states, and the influence of substituents on selectivity, showcasing the potential of computational chemistry in this area. rsc.orgrsc.orgrsc.orgnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes
No QSPR models specifically developed for or including 2-isobutoxybenzamide to predict its physicochemical attributes were found. QSPR studies are prevalent for various classes of benzamides to correlate their structural features with biological activities or physical properties. nih.govtandfonline.comresearchgate.netnih.govjppres.com These models use molecular descriptors to predict properties like receptor binding affinity or antiepileptic activity, but 2-isobutoxybenzamide has not been a specific subject of such published models. nih.govtandfonline.comresearchgate.net
Intermolecular Interactions and Supramolecular Assembly Prediction
Specific computational predictions of intermolecular interactions and supramolecular assemblies for 2-isobutoxybenzamide are not documented. The study of supramolecular assembly is an active area of research, with investigations into how molecules like 2-alkoxy-benzamides form complexes through non-covalent interactions. uni-osnabrueck.depublish.csiro.au Computational methods are often used to understand the driving forces behind these assemblies, such as hydrogen bonding and π–π stacking, but such analysis for 2-isobutoxybenzamide is absent from the literature. rsc.orgbeilstein-journals.org
Chemical Reactivity and Transformational Chemistry of 2 Isobutoxybenzamide
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction type for benzene (B151609) and its derivatives. numberanalytics.comresearchgate.net The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents on the aromatic ring. libretexts.org In 2-isobutoxybenzamide, the isobutoxy group (-OCH₂(CH(CH₃)₂)) is an ortho-, para-directing activator, while the benzamide (B126) group (-CONH₂) is a meta-directing deactivator.
The isobutoxy group, being an alkoxy group, donates electron density to the ring through resonance, thereby activating it towards electrophilic attack. lkouniv.ac.in This activation is most pronounced at the ortho and para positions. Conversely, the amide group withdraws electron density from the ring inductively, deactivating it. lkouniv.ac.in The combined effect of these two groups suggests that electrophilic substitution will be directed to the positions ortho and para to the isobutoxy group, namely positions 3, 5, and the position para to the isobutoxy group (position 5). However, the deactivating nature of the amide group makes these reactions generally slower than in benzene itself. libretexts.org
A notable example of an electrophilic substitution reaction involving a derivative of 2-isobutoxybenzamide is the iodination of a precursor in the synthesis of Febuxostat. In this process, 2-isobutoxybenzamide is reacted with iodine, suggesting an electrophilic aromatic substitution on the benzene ring. patsnap.com
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. ncrdsip.comuomustansiriyah.edu.iqwikipedia.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org
The structure of 2-isobutoxybenzamide, with its electron-donating isobutoxy group, is not inherently activated for traditional SNAr reactions. However, in the synthesis of certain pharmaceutical compounds, related structures undergo nucleophilic aromatic substitution. For instance, in the synthesis of imaging ligands, a nucleophilic aromatic substitution of 2-bromo-6-fluorobenzoic acid with an aniline (B41778) derivative is a key step. rsc.org This highlights that with appropriate leaving groups and reaction conditions, the benzene ring of similar structures can undergo nucleophilic attack.
Functional Group Interconversions on the Benzamide and Isobutoxy Moieties
The benzamide and isobutoxy functional groups of 2-isobutoxybenzamide can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives. ic.ac.ukscribd.comsolubilityofthings.com
Reactions of the Benzamide Group
The amide functionality is a versatile precursor for other functional groups. Key transformations include:
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-isobutoxybenzoic acid, under acidic or basic conditions. patsnap.com This reaction is often a step in the synthesis of more complex molecules. For example, in the preparation of Febuxostat intermediates, the hydrolysis of a derivative of 2-isobutoxybenzamide is carried out using a base like sodium hydroxide (B78521) or potassium hydroxide. patsnap.com
Reduction: While specific examples for 2-isobutoxybenzamide are not detailed in the provided results, amides can generally be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.ukimperial.ac.uk This would yield (2-isobutoxy-phenyl)methanamine.
Dehydration: Dehydration of the primary amide would lead to the formation of 2-isobutoxybenzonitrile.
Amidation: The amide nitrogen can participate in further reactions. For instance, N-(4-Aminophenyl)-2-isobutoxybenzamide is synthesized via the reaction of 2-isobutoxybenzoyl chloride with p-phenylenediamine, demonstrating the formation of a secondary amide from a derivative.
Reactions of the Isobutoxy Group
The isobutoxy group is generally stable, but it can be cleaved under harsh conditions.
Ether Cleavage: Treatment with strong acids like HBr or HI can cleave the ether linkage to yield 2-hydroxybenzamide and isobutyl halide.
Alkylation: The isobutoxy group itself is introduced via an alkylation reaction. The synthesis of 2-isobutoxybenzamide often starts from 2-hydroxybenzamide, which is alkylated with an isobutyl halide, such as 1-bromo-2-methylpropane, in the presence of a base. vulcanchem.comgoogle.com
The following table summarizes some key functional group interconversions:
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Benzamide (-CONH₂) | Acid or Base (e.g., NaOH, KOH), Heat | Carboxylic Acid (-COOH) patsnap.com |
| Benzamide (-CONH₂) | Strong reducing agent (e.g., LiAlH₄) | Amine (-CH₂NH₂) |
| Isobutoxy Ether (-OCH₂(CH(CH₃)₂)) | Strong Acid (e.g., HBr, HI) | Phenol (-OH) |
| Phenol (-OH) | Isobutyl halide, Base (e.g., K₂CO₃) | Isobutoxy Ether (-OCH₂(CH(CH₃)₂)) vulcanchem.comgoogle.com |
Cycloaddition and Other Pericyclic Reactions (if applicable)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are classified based on the number of electrons involved. amazonaws.comuomustansiriyah.edu.iq Common types include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu
Cycloaddition Reactions
Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic product. kharagpurcollege.ac.inlibretexts.orgnumberanalytics.com The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org For 2-isobutoxybenzamide to participate as a diene in a Diels-Alder reaction, the aromaticity of the benzene ring would need to be overcome, which is energetically unfavorable under typical thermal conditions. However, the benzene ring can act as a dienophile in certain [2+2+2] cycloadditions catalyzed by transition metals, leading to the formation of highly substituted aromatic rings. There is no specific information in the search results to suggest that 2-isobutoxybenzamide itself readily undergoes common cycloaddition reactions.
Electrocyclic and Sigmatropic Reactions
Electrocyclic reactions involve the formation of a ring from an open-chain conjugated system, or the reverse ring-opening process. msu.eduamazonaws.com Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. organicchemistrydata.orgpitt.edu The stable aromatic system of 2-isobutoxybenzamide makes it unlikely to participate in these types of pericyclic reactions under normal conditions without significant activation or transformation of the aromatic ring.
Metal-Catalyzed Cross-Coupling Reactions Involving 2-Isobutoxybenzamide
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley.comeie.grsioc-journal.cn Derivatives of 2-isobutoxybenzamide are utilized in such reactions, particularly in the synthesis of complex molecules for medicinal chemistry.
A key example is the use of a derivative, 2-bromo-6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]benzoic acid, in a copper-catalyzed Ullmann coupling. rsc.org In this reaction, the bromo-substituent is replaced by various alkoxy groups, including isobutoxy, by reacting with the corresponding alcohol. rsc.org This demonstrates that halogenated precursors of 2-isobutoxybenzamide can serve as substrates in cross-coupling reactions to introduce the isobutoxy moiety.
While direct cross-coupling reactions using the C-H bonds of 2-isobutoxybenzamide are not explicitly detailed, the field of C-H activation is a rapidly developing area of research. rsc.org The presence of the directing amide group could potentially facilitate ortho-C-H functionalization in the presence of suitable transition metal catalysts.
The following table provides an example of a metal-catalyzed reaction involving a precursor to a 2-isobutoxybenzamide derivative:
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |
| 2-Bromo-6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]benzoic acid | Isobutanol | Copper catalyst | Ullmann Coupling | 6-[(4′-Fluoro-2′,6′-dimethylphenyl)amino]-2-isobutoxybenzoic acid rsc.org |
Non Pharmacological Research Applications and Material Science Integration
Role as a Key Synthetic Intermediate in Organic Synthesis
2-Isobutoxybenzamide serves as a crucial starting material and intermediate in the multistep synthesis of various organic compounds. Its structure, featuring an isobutoxy group and a benzamide (B126) moiety on a benzene (B151609) ring, provides a versatile scaffold for chemical modifications.
A significant application of this compound is in the synthesis of Febuxostat, a molecule used in therapies for hyperuricemia. In one synthetic pathway, 2-isobutoxybenzamide is a key precursor. patsnap.comgoogle.com The synthesis involves reactions to introduce other functional groups onto the benzamide structure, eventually leading to the formation of the complex thiazole (B1198619) ring system characteristic of Febuxostat. For instance, a brominated derivative, 5-bromo-2-isobutoxybenzamide, can be used to prepare a Grignard reagent, which is a critical step in building the final molecular framework. patsnap.com
The table below outlines a simplified reaction involving a derivative of 2-isobutoxybenzamide in a Grignard reaction, a key step in certain synthetic routes.
| Reactant | Reagents | Product Type |
| 5-Bromo-2-isobutoxybenzamide | 1. Magnesium (Mg), 2. Iodine (I₂) | Grignard Reagent |
This reactivity highlights the importance of the 2-isobutoxybenzamide structure as a foundational piece in constructing more elaborate molecules.
Exploration in Agrochemical Research as a Lead Structure for Chemical Probes
While direct applications in commercial agrochemicals are not prominently documented, the underlying benzamide structure is of significant interest in life sciences research, including the development of chemical probes. These probes are essential tools for studying biological systems, and 2-isobutoxybenzamide derivatives have been explored as scaffolds for Positron Emission Tomography (PET) imaging ligands. rsc.orggla.ac.uk
Researchers have synthesized libraries of compounds based on a 6-arylaminobenzamide scaffold, where the 2-isobutoxy group is a key feature. rsc.orgrsc.org These compounds were designed to target specific biological receptors, such as the sphingosine-1-phosphate-5 (S1P5) receptor, which is involved in processes like the myelination of neurons. gla.ac.ukrsc.org The isobutoxy group, along with other substituents, helps to position the molecule within the receptor's binding pocket, influencing its affinity and selectivity. rsc.org By incorporating a fluorine atom, these molecules can be developed into PET imaging agents, allowing for the non-invasive study of demyelinating disorders. rsc.orggla.ac.uk
The development of these probes involves a multi-step synthesis where the 2-isobutoxybenzamide core is modified. For example, a derivative like 6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]-2-isobutoxybenzamide was synthesized and evaluated for its potential as a PET imaging agent. rsc.orggla.ac.uk
Applications in Material Science and Polymer Chemistry
The unique structural features of 2-isobutoxybenzamide, particularly the amide group capable of forming strong hydrogen bonds, suggest its potential utility in material science.
Integration into Polymer Architectures or Side Chains
Although direct polymerization of 2-isobutoxybenzamide is not widely reported, its structural motifs are relevant to polymer science. Benzamide derivatives, in general, are used to create polymers with specific properties. For instance, tris-benzamide scaffolds have been designed to mimic the helical structures of peptides, indicating the potential for such molecules to be used as building blocks in biomimetic polymers. acs.org The isobutoxy group could serve as a bulky side chain, influencing the polymer's solubility, thermal properties, and packing in the solid state. Research into anthranilamide (an isomer of aminobenzamide) oligomers shows that such structures can form rigid, helical backbones stabilized by hydrogen bonds, creating pathways for charge transfer. escholarship.org This suggests that polymers incorporating 2-isobutoxybenzamide units could be designed for applications in molecular electronics.
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on the non-covalent interactions between molecules. eurjchem.com The benzamide group is an excellent functional group for directing molecular self-assembly due to its ability to form robust and directional hydrogen bonds (N-H···O). eurjchem.com These interactions can guide molecules to organize into well-defined, higher-order structures like tapes, ribbons, or sheets.
Studies on various benzamide derivatives have demonstrated their capacity for self-assembly. eurjchem.com For example, research on an indole-based benzamide derivative revealed that its crystal structure is stabilized by a network of N-H···O hydrogen bonds, as well as C-H···π and π···π stacking interactions, leading to a self-assembled architecture. eurjchem.com While specific studies on the self-assembly of 2-isobutoxybenzamide are limited, its chemical nature strongly suggests it would participate in similar interactions. The isobutoxy group would likely influence the packing of the molecules, potentially leading to unique supramolecular structures. Research on related systems, such as N,4-dipyridylbenzamide derivatives, shows they can form stable inclusion complexes with host molecules like cucurbit rsc.orguril, driven by hydrophobic and electrostatic interactions, further highlighting the versatility of the benzamide scaffold in constructing complex supramolecular systems. mdpi.com
Potential as Precursors for Advanced Functional Materials
The ability of 2-isobutoxybenzamide derivatives to participate in directed synthesis and self-assembly makes them potential precursors for advanced functional materials. As mentioned, their use in creating PET imaging agents is an example of a functional molecular material. rsc.org Furthermore, the self-assembly of benzamide-containing molecules can be harnessed to create materials with interesting optical or electronic properties. The ordered arrangement of aromatic rings in a self-assembled structure can facilitate charge transport, a desirable characteristic for organic semiconductors. The development of oligomers from related anthranilamide structures for bio-inspired molecular electrets underscores this potential. escholarship.org
Coordination Chemistry and Metal Complex Formation
The benzamide functional group in 2-isobutoxybenzamide contains potential donor atoms (the carbonyl oxygen and the amide nitrogen) that can coordinate with metal ions to form coordination complexes. up.ac.zaresearchgate.net In coordination chemistry, such organic molecules are referred to as ligands.
Research on benzamide and its derivatives has shown that they readily form complexes with a variety of metal ions, including zinc(II), manganese(II), copper(II), and nickel(II). up.ac.zaarkat-usa.org The coordination mode can vary depending on the metal and the other ligands present. Most commonly, benzamide coordinates to the metal center through the carbonyl oxygen atom. up.ac.zascientists.uz The amide's N-H groups are then often available to participate in hydrogen bonding, which helps to stabilize the resulting crystal structure. up.ac.za In some cases, coordination can occur through the amide nitrogen, although this is less frequent. researchgate.net
Studies on copper(II) complexes with various pyridine (B92270) and amino benzamides show that the amide oxygen, often in conjunction with a nitrogen atom from the pyridine or amino group, chelates to the copper center, forming stable complexes with geometries such as axially elongated octahedral or square pyramidal. mdpi.com
The table below summarizes the typical coordination behavior of the benzamide ligand with different metals.
| Metal Ion | Typical Coordination Atom | Resulting Geometry (Example) |
| Zinc(II) | Oxygen | Tetrahedral up.ac.za |
| Manganese(II) | Oxygen | Octahedral up.ac.za |
| Copper(II) | Oxygen and/or Nitrogen | Square Pyramidal, Octahedral mdpi.com |
Given this established reactivity, 2-isobutoxybenzamide is expected to act as a ligand, forming stable complexes with various transition metals. The isobutoxy group would likely play a secondary role, influencing the solubility and crystal packing of the resulting metal complexes.
Advanced Analytical Methodologies for 2 Isobutoxybenzamide in Research Matrices
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone for separating 2-isobutoxybenzamide from starting materials, by-products, and degradation products. These separation techniques are vital for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions in real-time.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like 2-isobutoxybenzamide. researchgate.net It offers high resolution, speed, and sensitivity, making it ideal for both qualitative and quantitative assessments. researchgate.netijpsjournal.com The development of a robust HPLC method is a multi-step process involving the careful selection of columns, mobile phases, and detectors to achieve optimal separation. researchgate.net
A typical method development strategy for 2-isobutoxybenzamide would utilize reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is a common starting point for such separations. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. jrespharm.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a mixture. chromatographyonline.com
For instance, in the analysis of related benzamide (B126) structures, an isocratic mobile phase of 70% acetonitrile in water has been used effectively with a C18 column. rsc.org In the synthesis of the isomeric 4-isobutoxybenzamide, HPLC analysis was crucial for monitoring reaction completion and confirming the final product's high purity of 99.8 A%. googleapis.comgoogle.com Detection is commonly performed using a UV detector, as the benzamide chromophore absorbs UV light. rsc.org
Table 1: Illustrative HPLC Parameters for Benzamide Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Instrument | Thermo Dionex Ultimate 3000 or similar | Provides precise solvent delivery and detection. |
| Column | Phenomenex Gemini 5 µm C18, 250 x 4.6 mm | Stationary phase for reversed-phase separation. rsc.org |
| Mobile Phase | Acetonitrile and Water | Common solvents for reversed-phase HPLC. jrespharm.comrsc.org |
| Elution Mode | Isocratic (e.g., 70:30 Acetonitrile:Water) or Gradient | Isocratic for simple mixtures, gradient for complex samples. chromatographyonline.comrsc.org |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. ijpsjournal.comrsc.org |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for detection at the optimal wavelength and purity assessment. rsc.org |
| Wavelength | Determined by UV scan (e.g., ~230-270 nm) | Benzamide ring provides strong UV absorbance for sensitive detection. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net Direct analysis of 2-isobutoxybenzamide by GC can be challenging due to the polarity of the amide functional group, which can lead to poor peak shape and thermal degradation in the hot injector port.
To overcome these limitations, derivatization is often employed. researchgate.net This process chemically modifies the analyte to increase its volatility and thermal stability. researchgate.net For 2-isobutoxybenzamide, the active hydrogen on the amide nitrogen is a prime target for derivatization. Common methods include:
Silylation: Reacting the amide with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net
Acylation: This involves treating the amide with an acylating agent to form a more stable and volatile derivative.
Alkylation: This method can also be used to modify the amide group. researchgate.net
The choice of derivatizing reagent depends on factors such as reaction completeness and the absence of interfering by-products. researchgate.net Once derivatized, the compound can be readily analyzed by GC, often using a flame ionization detector (FID) or a mass spectrometer (MS). While specific GC derivatization methods for 2-isobutoxybenzamide are not prevalent in the literature, the principles are well-established for other amides and related functional groups. colostate.edud-nb.info
High-Performance Liquid Chromatography (HPLC) Method Development
Spectrophotometric Methods for Concentration Determination (UV-Vis)
UV-Visible (UV-Vis) spectrophotometry is a straightforward, cost-effective, and rapid method for determining the concentration of an analyte in solution, provided it contains a light-absorbing chromophore. edinst.com The aromatic ring and carbonyl group within the 2-isobutoxybenzamide structure constitute a chromophore that absorbs UV radiation, making this technique highly applicable.
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. jasco-global.compasg.nhs.uk The relationship is expressed as:
A = εcl
Where:
A is the absorbance (unitless)
ε (epsilon) is the molar absorptivity (a constant specific to the compound at a given wavelength, in L mol⁻¹ cm⁻¹)
c is the concentration of the compound (in mol L⁻¹)
l is the path length of the cuvette (typically 1 cm)
To determine the concentration of a 2-isobutoxybenzamide sample, a calibration curve is first constructed. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). jasco-global.com Plotting absorbance versus concentration yields a linear curve, the equation of which can be used to calculate the concentration of unknown samples. instanano.com
Table 2: Example of a Calibration Curve Dataset for UV-Vis Analysis
| Standard | Concentration (µg/mL) | Absorbance at λmax |
|---|---|---|
| 1 | 2.0 | 0.152 |
| 2 | 4.0 | 0.305 |
| 3 | 6.0 | 0.458 |
| 4 | 8.0 | 0.610 |
| 5 | 10.0 | 0.761 |
| Result | Linear Equation | y = 0.076x + 0.001 |
Capillary Electrophoresis and Microfluidic Systems for Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size, charge, and electrophoretic mobility. abacusdx.com The separation occurs within a narrow fused-silica capillary, offering advantages such as extremely high efficiency, short analysis times, and minimal sample and reagent consumption. sciex.com
In a typical CE system, the capillary is filled with a conductive buffer solution. abacusdx.com A sample is injected at one end, and a high voltage is applied across the capillary, causing analytes to migrate towards the detector at different velocities. abacusdx.com While 2-isobutoxybenzamide is a neutral molecule, it can be analyzed using a technique called Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients.
Although specific applications of CE for 2-isobutoxybenzamide are not widely documented, the technique holds significant potential for its analysis. sebia.com It could serve as an orthogonal method to HPLC for purity assessment, offering a different separation mechanism that might resolve impurities that co-elute in an HPLC system.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry (MS). measurlabs.com These methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for analyzing complex mixtures and for the unambiguous structural confirmation of analytes like 2-isobutoxybenzamide. saiflucknow.orgjchr.org
LC-MS/MS (Tandem Mass Spectrometry): This technique couples an HPLC system to two mass spectrometers in series. creative-proteomics.com The first MS stage selects the molecular ion of the target analyte, which is then fragmented in a collision cell. The second MS stage analyzes the resulting fragment ions, creating a unique "fingerprint" for the compound. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the quantification of 2-isobutoxybenzamide at very low levels, even in complex biological or environmental matrices. creative-proteomics.com
GC-MS: This method is ideal for the analysis of volatile compounds, including derivatized 2-isobutoxybenzamide. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound. For the related isomer, 4-isobutoxybenzamide, GC-MS analysis has been reported, showing a protonated molecular ion ([M+1]⁺) at a mass-to-charge ratio (m/z) of 194.16, which confirms its molecular weight of 193.24 g/mol . googleapis.comgoogle.com A similar result would be expected for 2-isobutoxybenzamide.
Table 3: Features of Hyphenated Techniques for 2-Isobutoxybenzamide Analysis
| Technique | Separation Principle | MS Information | Key Applications |
|---|---|---|---|
| LC-MS/MS | Liquid-phase partitioning based on polarity. | Molecular weight and structural fragments. creative-proteomics.com | Quantification in complex matrices (e.g., biological fluids), impurity profiling, metabolism studies. nih.gov |
| GC-MS | Gas-phase partitioning based on volatility/boiling point. | Molecular weight and fragmentation pattern. jchr.orgmdpi.com | Purity testing of volatile derivatives, identification of synthetic by-products, confirmation of identity. mdpi.com |
Environmental Fate, Degradation Pathways, and Sustainability Considerations
Photodegradation Studies in Environmental Media
The photodegradation of aromatic compounds like 2-isobutoxybenzamide can proceed through several mechanisms. Direct photolysis occurs when the molecule itself absorbs light, leading to an excited state that can result in bond cleavage or rearrangement. libretexts.org Indirect photodegradation involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and singlet oxygen, which are generated by natural photosensitizers in water like humic acids or nitrate (B79036) ions. nih.govmdpi.com
Studies on the simple benzamide (B126) molecule in the presence of a titanium dioxide (TiO₂) photocatalyst show that degradation proceeds via hydroxylation of the aromatic ring, leading to the formation of paraquinones and eventual mineralization to carbon dioxide and nitrate. researchgate.net The conversion of the amide nitrogen to nitrate is noted to be a relatively slow process. researchgate.net For more complex benzamide-containing molecules, such as the fungicide fluopyram, photolysis in aqueous media can lead to intramolecular cyclization. nih.gov Research on the insecticide hexaflumuron (B1673140), which contains a benzamide group, demonstrates that its photodegradation follows first-order kinetics. nih.gov The rate of this degradation is significantly influenced by various environmental factors. nih.gov
The presence of certain substances in the environment can either accelerate or inhibit photodegradation. For instance, nitrate ions, ferrous ions (Fe²⁺), and humic acids have been shown to promote the photodegradation rate of hexaflumuron, likely by facilitating the generation of reactive species. nih.gov Conversely, ferric ions (Fe³⁺) can inhibit the process. nih.gov The pH of the surrounding medium also plays a crucial role, with acidic conditions (pH 5.0) showing the most rapid degradation for hexaflumuron. nih.gov
Table 1: Influence of Environmental Substances on the Photodegradation Rate of Hexaflumuron (A Model Benzamide-Containing Compound)
| Substance | Effect on Photodegradation Rate | Plausible Mechanism |
| Nitrate ions (NO₃⁻) | Promotes | Acts as a photosensitizer, generating hydroxyl radicals (•OH). |
| Nitrite ions (NO₂⁻) | Promotes | Can absorb UV light and generate reactive species. |
| Ferrous ions (Fe²⁺) | Promotes | Participates in Fenton-like reactions to produce •OH. |
| Ferric ions (Fe³⁺) | Inhibits | May act as a scavenger for reactive species. |
| Humic Acid | Promotes | Acts as a natural photosensitizer, generating various ROS. |
| Hydrogen Peroxide (H₂O₂) | Promotes | A direct source of •OH radicals upon photolysis. |
This table is based on findings for hexaflumuron and is presented as a model for the potential environmental interactions of benzamide-type compounds. nih.gov
Sorption and Mobility in Environmental Compartments
The Koc value is a measure of how a chemical is distributed between the solid organic carbon phase and the aqueous phase at equilibrium. chemsafetypro.com A high Koc value indicates strong adsorption to soil particles and, consequently, low mobility. A low Koc value suggests weak adsorption and high mobility, meaning the compound is more likely to leach through the soil profile and potentially contaminate groundwater. chemsafetypro.com
Table 3: General Soil Mobility Classification Based on Koc Values
| Koc (mL/g) | Log Koc | Mobility Class |
| < 50 | < 1.7 | Very High |
| 50 - 150 | 1.7 - 2.2 | High |
| 150 - 500 | 2.2 - 2.7 | Moderate |
| 500 - 2000 | 2.7 - 3.3 | Low |
| 2000 - 5000 | 3.3 - 3.7 | Slight |
| > 5000 | > 3.7 | Immobile |
This table provides a widely used classification system for assessing the potential mobility of organic chemicals in soil based on their Koc values. chemsafetypro.com
Sustainable Production and Waste Minimization Strategies for 2-Isobutoxybenzamide
The principles of green chemistry and sustainable manufacturing are increasingly critical in the chemical industry to reduce environmental impact and enhance safety and efficiency. chemmethod.comacs.org The production of 2-isobutoxybenzamide can be analyzed through this lens to identify opportunities for more sustainable practices.
A conventional synthesis of benzamides often involves reacting a benzoyl chloride with an amine or ammonia (B1221849). This route requires the initial conversion of the corresponding benzoic acid to a more reactive acyl chloride using reagents like thionyl chloride, which generates hazardous byproducts and has poor atom economy. google.com
Sustainable production strategies focus on developing alternative synthetic routes and optimizing processes to minimize waste. For 2-isobutoxybenzamide, this could involve:
Improved Synthetic Routes : A greener approach involves the direct amidation of 2-isobutoxybenzoic acid with ammonia. This method avoids the use of chlorinating agents and can generate water as the sole byproduct, significantly improving the environmental profile of the synthesis. google.com
Catalysis : The use of catalysts is a cornerstone of green chemistry. acs.org Developing heterogeneous or biocatalytic systems for amidation can replace stoichiometric reagents, allow for lower reaction temperatures, and enable catalyst recycling and reuse. sanofi.com For example, research is underway to establish robust biocatalytic amidation platforms that achieve high yields using environmentally benign methods. sanofi.com
Solvent Selection : Replacing hazardous organic solvents with greener alternatives, or using a reactant as the solvent medium, can drastically reduce the environmental impact of a process. rsc.org
Process Optimization : Implementing continuous flow manufacturing can improve safety, efficiency, and consistency while reducing waste compared to traditional batch processing. rsc.org Monitoring metrics like Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, helps to focus efforts on waste reduction at every step. sanofi.com
Waste minimization is intrinsically linked to sustainable production. Key strategies include maximizing reaction yields and selectivity to reduce the formation of byproducts, implementing on-site solvent and reagent recovery and recycling systems, and designing processes with high atom economy, ensuring that a maximal proportion of reactant atoms are incorporated into the final product. acs.org
Table 4: Green Chemistry and Waste Minimization Strategies for Benzamide Synthesis
| Strategy | Principle | Application to 2-Isobutoxybenzamide Production |
| High Atom Economy | Design syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org | Favoring direct amidation of 2-isobutoxybenzoic acid over the acyl chloride route to avoid wasted atoms in byproducts. |
| Use of Catalysis | Utilize catalytic reagents (as selective as possible) in preference to stoichiometric reagents. acs.org | Employing recyclable heterogeneous catalysts or biocatalysts (enzymes) for the amidation step. sanofi.com |
| Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents, separating agents) wherever possible. | Selecting greener solvents, or designing a solvent-free process or one where a reactant also serves as the solvent. |
| Design for Energy Efficiency | Minimize energy requirements. Conduct syntheses at ambient temperature and pressure whenever possible. | Using catalysts that enable lower reaction temperatures and pressures, reducing overall energy consumption. |
| Waste Prevention | Prevent waste rather than treating or cleaning it up after it has been created. acs.org | Optimizing reaction conditions (temperature, pressure, stoichiometry) to maximize yield and minimize byproduct formation. |
| Real-Time Analysis | Develop analytical methodologies for real-time monitoring and control to prevent the formation of hazardous substances. | Implementing in-line process analytical technology (PAT) in a continuous flow reactor to ensure optimal performance. |
Future Research Directions and Unexplored Avenues for 2 Isobutoxybenzamide Studies
Summary of Key Academic Contributions and Knowledge Gaps
The primary academic contribution concerning 2-isobutoxybenzamide has been in the field of medicinal chemistry, specifically in the design and synthesis of inhibitors for protein-protein interactions. The isobutoxy group, in particular, has been utilized as a hydrophobic moiety in the development of molecules targeting cancer. For instance, it has been incorporated into bis-benzamides and tris-benzamides designed to mimic the side chains of leucine (B10760876) residues. acs.orgresearchgate.net These larger molecules have shown activity as modulators of estrogen receptor coregulator binding and as inhibitors of the androgen receptor–coactivator interaction. acs.orgresearchgate.net
A significant knowledge gap exists regarding the intrinsic properties and activities of 2-isobutoxybenzamide itself. There is a lack of published research on its standalone biological activity, physicochemical properties, and toxicological profile. The current body of literature focuses almost exclusively on its use as a building block, leaving its potential as an independent active molecule unexplored.
| Key Academic Contributions | Identified Knowledge Gaps |
| Use as a synthetic intermediate for complex molecules. nih.gov | Intrinsic biological activity of 2-isobutoxybenzamide. |
| Role as a hydrophobic component in SAR studies of larger molecules. acs.org | Comprehensive physicochemical characterization. |
| Incorporation into potential cancer therapeutics. acs.orgresearchgate.net | Toxicological and safety profile. |
| Mention in the synthesis of potential PET imaging agents. gla.ac.uk | Metabolic fate and pharmacokinetic properties. |
Unexplored Chemical Space and Synthetic Challenges
The exploration of the chemical space around 2-isobutoxybenzamide remains in its infancy. Current synthetic efforts have been directed towards incorporating it into larger scaffolds. acs.orgnih.gov Future synthetic work could focus on the derivatization of the 2-isobutoxybenzamide core to explore its own structure-activity relationships. Modifications could be made to the benzamide (B126) ring, the isobutoxy group, or the amide functionality to create a library of novel compounds.
While the synthesis of 2-isobutoxybenzamide itself appears to be straightforward, employing standard amide coupling reactions, challenges may arise in the selective functionalization of the aromatic ring or in the development of stereoselective syntheses for chiral derivatives. nih.gov Furthermore, optimizing large-scale, cost-effective, and environmentally friendly synthetic routes would be a practical challenge for any future applications.
Table of Synthetic Pathways:
| Reaction Type | Reactants | Product | Reference |
|---|---|---|---|
| Amide Coupling | 2-isobutoxyaniline, appropriate acyl chloride | N-substituted 2-isobutoxybenzamide derivative | nih.gov |
Emerging Theoretical and Computational Insights
To date, theoretical and computational studies have not focused on 2-isobutoxybenzamide directly. Instead, molecular modeling has been applied to the larger, more complex molecules that contain the 2-isobutoxybenzamide moiety. researchgate.net These studies have been instrumental in understanding how the isobutoxy group contributes to the binding of these larger molecules to their biological targets.
A significant opportunity exists to apply computational methods to 2-isobutoxybenzamide itself. Density Functional Theory (DFT) calculations could be used to predict its electronic properties, reactivity, and spectroscopic signatures. escholarship.org Molecular docking studies could be performed against a wide range of biological targets to predict potential biological activities and guide future experimental work. Such in silico screening could efficiently identify promising avenues for investigation.
| Computational Method | Potential Application for 2-Isobutoxybenzamide |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. escholarship.org |
| Molecular Docking | Virtual screening against protein targets to identify potential biological activity. |
| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and interactions with solvent or biological macromolecules. |
| QSAR Modeling | Development of models to predict the activity of derivatives based on their structure. |
Potential Novel Non-Clinical Applications and Interdisciplinary Research Opportunities
Beyond its use as a synthetic intermediate in drug discovery, 2-isobutoxybenzamide may have other non-clinical applications. Its chemical structure suggests potential uses in materials science, for example, as a monomer for the synthesis of novel polyamides with specific thermal or mechanical properties. Its aromatic and amide groups could also lend themselves to applications in coordination chemistry as a ligand for metal ions.
Interdisciplinary research will be crucial to unlocking the full potential of 2-isobutoxybenzamide. Collaborations between synthetic chemists, computational chemists, biologists, and material scientists will be essential. Such collaborations could explore its potential in diverse fields, from the development of new agrochemicals to its use as a molecular probe in chemical biology. The investigation of 2-isobutoxybenzamide and its derivatives could also be a valuable training ground for students in interdisciplinary research programs. usask.castanford.eduumich.eduunl.edubiosphere2.org
Q & A
How to formulate a research question on 2-isobutoxybenzamide’s potential as a neuroprotective agent?
- Methodological Answer : Align with gaps in literature (e.g., "Does 2-isobutoxybenzamide attenuate oxidative stress in neuronal cells via Nrf2 pathway modulation?"). Use PRISMA guidelines for systematic reviews to identify understudied mechanisms. Prioritize hypothesis-driven experiments (e.g., siRNA knockdown of Nrf2 to test necessity) .
What criteria define a robust research question for 2-isobutoxybenzamide’s structure-activity relationship (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
